molecular formula C10H11Cl B3261696 5-Chloro-1,2,3,4-tetrahydronaphthalene CAS No. 3468-80-2

5-Chloro-1,2,3,4-tetrahydronaphthalene

Cat. No.: B3261696
CAS No.: 3468-80-2
M. Wt: 166.65 g/mol
InChI Key: HABIZRORFRVWDO-UHFFFAOYSA-N
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Description

5-Chloro-1,2,3,4-tetrahydronaphthalene is a chlorinated derivative of 1,2,3,4-tetrahydronaphthalene, a bicyclic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,2,3,4-tetrahydronaphthalene typically involves the chlorination of 1,2,3,4-tetrahydronaphthalene. This can be achieved through various methods, including:

    Direct Chlorination: Using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions.

    Electrophilic Substitution: Employing reagents like sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce reduced derivatives.

    Substitution: Halogen exchange reactions using reagents like sodium iodide (NaI) in acetone to replace the chlorine atom with iodine.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: NaI in acetone, or other halogen exchange reagents.

Major Products Formed

    Oxidation: Formation of 5-chloro-1,2,3,4-tetrahydronaphthalen-1-one or this compound-1-carboxylic acid.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of 5-iodo-1,2,3,4-tetrahydronaphthalene.

Scientific Research Applications

5-Chloro-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 5-Chloro-1,2,3,4-tetrahydronaphthalene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydronaphthalene: The parent compound, lacking the chlorine substituent.

    5-Bromo-1,2,3,4-tetrahydronaphthalene: A brominated analogue with similar chemical properties.

    5-Iodo-1,2,3,4-tetrahydronaphthalene: An iodinated analogue with distinct reactivity due to the larger atomic radius of iodine.

Uniqueness

5-Chloro-1,2,3,4-tetrahydronaphthalene is unique due to the presence of the chlorine atom, which imparts specific chemical reactivity and properties. The chlorine substituent can influence the compound’s reactivity in electrophilic and nucleophilic substitution reactions, as well as its interactions with biological targets.

Properties

IUPAC Name

5-chloro-1,2,3,4-tetrahydronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl/c11-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABIZRORFRVWDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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